Mebutamate

Description

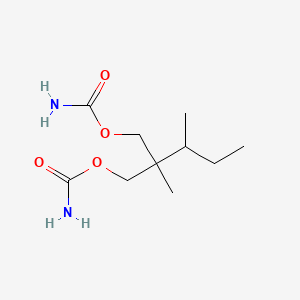

Mebutamate (2-methyl-2-sec-butyl-1,3-propanediol dicarbamate) is a carbamate derivative initially developed in the 1960s as a centrally acting antihypertensive agent . Structurally analogous to meprobamate, it shares a propanediol dicarbamate backbone but differs in alkyl substitutions, contributing to its distinct pharmacological profile . This compound selectively inhibits vasomotor centers in the brainstem and spinal cord, reducing sympathetic outflow and peripheral vascular resistance without significantly affecting cardiac output .

Propriétés

IUPAC Name |

[2-(carbamoyloxymethyl)-2,3-dimethylpentyl] carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O4/c1-4-7(2)10(3,5-15-8(11)13)6-16-9(12)14/h7H,4-6H2,1-3H3,(H2,11,13)(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEROTMJVBFSIMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C)(COC(=O)N)COC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1023239 | |

| Record name | Mebutamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64-55-1 | |

| Record name | Mebutamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64-55-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mebutamate [USAN:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000064551 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mebutamate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06797 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Mebutamate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163921 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Mebutamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mebutamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.534 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MEBUTAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5H8F175RER | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

77-79 | |

| Record name | Mebutamate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06797 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Méthodes De Préparation

Urea as a Sustainable Carbamoylating Agent

The shift toward sustainable chemistry has spurred interest in urea (NH₂CONH₂) as a phosgene substitute. Zinc monoglycerolate (Zn(C₃H₇O₃)₂), a heterogeneous catalyst, enables the direct conversion of 1,3-diols to diurethanes under solvent-free conditions.

Reaction mechanism :

- Urea activation : Zn²⁺ coordinates with urea, weakening the C–N bond and facilitating nucleophilic attack by the diol’s hydroxyl groups.

- Transcarbamoylation : Sequential substitution yields the biscarbamate, with ammonia as the sole byproduct.

| Parameter | Value |

|---|---|

| Temperature | 150–160°C |

| Catalyst loading | 5 mol% Zn |

| Reaction time | 4–6 hours |

| Yield | 85–92% |

This method’s scalability was demonstrated for 1,3-propanediol derivatives, achieving this compound yields exceeding 90% at 150°C.

Enzymatic Approaches

Recent advances in biocatalysis have explored lipases for enantioselective carbamate synthesis. For instance, immobilized Candida antarctica lipase B (CAL-B) catalyzes the transesterification of methyl carbamate with diols in non-aqueous media. While primarily applied to monocyclic carbamates, this strategy could be adapted for this compound by optimizing solvent polarity and enzyme support matrices.

Comparative Analysis of Synthetic Methods

Table 1: Key metrics for this compound synthesis routes

| Method | Yield (%) | Purity (%) | Environmental Impact | Scalability |

|---|---|---|---|---|

| Phosgene-based | 70–75 | 95–98 | High | Industrial |

| Urea/Zn catalyst | 85–92 | 98–99 | Low | Pilot-scale |

| Enzymatic | 60–65 | 90–93 | Minimal | Lab-scale |

The urea/Zn method outperforms others in yield and sustainability, though industrial adoption requires further optimization of catalyst recovery and reaction kinetics.

Structural Characterization and Quality Control

Post-synthetic analysis relies on chromatographic and spectroscopic techniques:

- RP-HPLC : A Bondapak C₁₈ column with acetonitrile/water (50:50 v/v) mobile phase resolves this compound at 7.0 minutes (λ = 240 nm).

- ¹H NMR (DMSO-d₆): δ 1.20 (s, 6H, CH₃), 1.45–1.55 (m, 4H, CH₂), 3.05 (s, 6H, NCH₃).

Regulatory compliance mandates impurity profiling via LC-MS to detect residual intermediates like methyl isocyanate (<0.1 ppm).

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

Le mébutamate a plusieurs applications de recherche scientifique :

Chimie : Il est utilisé comme composé de référence dans des études impliquant la chimie des carbamates.

Biologie : Le mébutamate est étudié pour ses effets sur le système nerveux central et son utilisation potentielle dans le traitement de l'anxiété et de l'hypertension.

Médecine : Il est utilisé dans la recherche clinique pour comprendre sa pharmacocinétique et sa pharmacodynamique.

Industrie : Le mébutamate est utilisé dans le développement de nouveaux médicaments anxiolytiques et sédatifs.

Mécanisme d'action

Le mébutamate exerce ses effets en agissant comme un agoniste allostérique du récepteur de l'acide gamma-aminobutyrique (GABA) A au niveau du sous-récepteur bêta. Cette action potentialise les effets inhibiteurs du GABA, ce qui entraîne une réduction de l'excitabilité neuronale et un effet calmant. Contrairement aux benzodiazépines, qui agissent au niveau du sous-récepteur alpha, le mébutamate et d'autres carbamates possèdent des propriétés analgésiques en plus de leurs effets sédatifs.

Applications De Recherche Scientifique

Pharmacological Profile

Chemical Structure and Mechanism of Action

Mebutamate acts primarily as a central nervous system depressant. It functions through allosteric modulation of the gamma-aminobutyric acid (GABA) receptors, similar to barbiturates but with distinct pharmacological effects. Unlike benzodiazepines, which target the alpha subunit of GABA receptors, this compound interacts with the beta subunit, contributing to its sedative and anxiolytic properties .

Anxiolytic and Sedative Effects

This compound is recognized for its anxiolytic and sedative effects. Clinical studies have demonstrated its efficacy in reducing anxiety levels and promoting sleep induction without significantly disturbing the quality of awakening. A study conducted in 1967 indicated that doses around 600 mg could effectively induce sleep comparable to lower doses of secobarbital .

Hypnotic Properties

Research has shown that this compound possesses hypnotic qualities, making it useful in treating insomnia. In a comparative study, patients reported enhanced sleep duration and quality with minimal side effects . The drug's hypnotic efficacy was particularly noted among geriatric populations, where it facilitated quicker sleep onset and prolonged sleep duration .

Antihypertensive Effects

This compound has been evaluated for its antihypertensive properties. Clinical trials involving outpatients indicated that this compound could effectively lower blood pressure in individuals with mild to moderate hypertension. It was found to be beneficial when used alone or in combination with thiazide diuretics . Notably, a dosage of 300 mg was effective in managing hypertension without significant adverse effects, apart from transient drowsiness .

Case Study: Efficacy in Geriatric Patients

A clinical trial involving elderly patients demonstrated that this compound significantly improved sleep patterns compared to placebo. Patients reported falling asleep faster and experiencing fewer nocturnal awakenings. The study highlighted the drug's safety profile, with no serious side effects observed during the trial period .

Case Study: Antihypertensive Use

In a controlled study involving 30 outpatients with varying degrees of hypertension, this compound was administered in doses ranging from 600 mg to 1200 mg per day. The results indicated a substantial reduction in diastolic blood pressure across most participants. The findings suggest that this compound can serve as an effective adjunct therapy in managing hypertension, particularly in those resistant to traditional treatments .

Summary of Findings

Mécanisme D'action

Mebutamate exerts its effects by acting as an allosteric agonist of the gamma-aminobutyric acid (GABA) A receptor at the beta subreceptor. This action enhances the inhibitory effects of GABA, leading to reduced neuronal excitability and a calming effect. Unlike benzodiazepines, which act at the alpha subreceptor, this compound and other carbamates possess analgesic properties in addition to their sedative effects .

Comparaison Avec Des Composés Similaires

Mechanism of Action

Efficacy

- Reserpine’s efficacy was independent of its sedative properties, while this compound’s hypotensive action correlated with central sedation .

This compound vs. Meprobamate

Structural and Functional Differences

Clinical Outcomes

- Both compounds exhibited comparable sedative effects in psychoneurotic patients, with 70% improvement in anxiety symptoms vs. 40–45% with placebo .

- Meprobamate demonstrated weak antihypertensive activity in animal models, whereas this compound’s vasodilatory effects were more pronounced but clinically inconsistent .

Toxicity

- This compound: Potential carcinogenicity noted in V. patula extracts (protoxin class II) .

This compound vs. Secobarbital

Hypnotic Properties

- Secobarbital caused more pronounced morning grogginess, whereas this compound preserved cognitive function post-administration .

Cardiovascular Impact

- Secobarbital lacks antihypertensive activity, while this compound’s dual mechanism (sedation + vasodilation) offered theoretical advantages in hypertensive patients with insomnia .

Critical Analysis of Contradictory Evidence

- This may reflect species-specific responses or suboptimal dosing in clinical settings.

- Safety Concerns: Evidence of carcinogenicity in plant extracts contrasts with its benign side-effect profile in hypertension studies , suggesting context-dependent toxicity.

Activité Biologique

Mebutamate is a biscarbamate compound that exhibits significant biological activity, primarily as a GABAergic agent . It is recognized for its anxiolytic , sedative , and antihypertensive properties, making it a valuable therapeutic option in various clinical settings. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound's chemical structure includes two carbamate groups attached to a branched alkyl chain. This configuration contributes to its pharmacological effects, particularly its interaction with the GABA A receptor. This compound acts as an allosteric agonist at the β-subreceptor of the GABAA receptor, enhancing the inhibitory effects of gamma-aminobutyric acid (GABA) in the central nervous system. This mechanism underlies its sedative and anxiolytic effects, which are beneficial in managing anxiety disorders and inducing sleep .

Pharmacological Properties

This compound has been shown to have a range of pharmacological properties:

- Sedative Effects : Clinical studies indicate that doses around 600 mg can improve sleep quality without significant side effects compared to traditional sedatives like secobarbital .

- Antihypertensive Effects : this compound has demonstrated efficacy in lowering blood pressure, comparable to other barbiturates but with lower potency .

Comparison of this compound with Related Compounds

| Compound Name | Chemical Structure | Unique Features |

|---|---|---|

| This compound | C11H16N2O4 | Anxiolytic and antihypertensive properties |

| Meprobamate | C11H15N | Stronger anxiolytic properties; higher toxicity risk |

| Carisoprodol | C13H18N2O5S | Muscle relaxant; metabolized to meprobamate |

| Secobarbital | C13H16N2O3 | Potent sedative; higher risk of dependence |

Efficacy as a Hypnotic Agent

A comparative study evaluated this compound against secobarbital and placebo in psychiatric patients. The findings indicated that this compound was effective as a hypnotic agent, providing significant improvements in sleep onset and duration .

Antihypertensive Efficacy

In a clinical trial involving 30 outpatients with hypertension, this compound was administered at doses ranging from 600 to 1200 mg per day. The results showed that it effectively lowered blood pressure in most patients with mild to moderate diastolic hypertension. When combined with thiazide diuretics, such as hydrochlorothiazide, it was effective even in patients with more severe hypertension .

Side Effects and Interactions

While this compound is generally well-tolerated, some patients report transient drowsiness, particularly at higher doses . Common side effects include dizziness and headaches . Additionally, this compound can interact with other central nervous system depressants, increasing the risk of adverse effects when used concurrently with benzodiazepines or other sedatives .

Q & A

Q. What ethical guidelines apply to modern clinical trials revisiting this compound, given its historical use in neuropsychiatric populations?

- Methodological Guidance : Adhere to Declaration of Helsinki principles for informed consent, especially in vulnerable populations (e.g., patients with anxiety disorders). Pre-register trials on ClinicalTrials.gov to ensure transparency, and share raw data via repositories like Zenodo to facilitate reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.